Methyl 9,16-dihydroxyhexadecanoate
Description
Methyl 9,16-dihydroxyhexadecanoate is a dihydroxy fatty acid methyl ester characterized by hydroxyl groups at the 9th and 16th positions of a 16-carbon chain (C₁₆H₃₂O₄). This compound is structurally related to cutin monomers, which are integral to plant cuticles. Its synthesis typically involves esterification of 9,16-dihydroxyhexadecanoic acid under controlled conditions to avoid oligomerization, a common challenge in dihydroxy ester chemistry . Key properties include:
Properties
IUPAC Name |
methyl 9,16-dihydroxyhexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-21-17(20)14-10-6-2-4-8-12-16(19)13-9-5-3-7-11-15-18/h16,18-19H,2-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZUFGLVWAUEQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC(CCCCCCCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50822754 | |
| Record name | Methyl 9,16-dihydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77441-67-9 | |
| Record name | Methyl 9,16-dihydroxyhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50822754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9,16-dihydroxyhexadecanoate can be synthesized through the esterification of 9,16-dihydroxyhexadecanoic acid with methanol. The reaction is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also involve the use of lipase enzymes to catalyze the esterification reaction, providing a more environmentally friendly alternative to traditional acid catalysts .
Chemical Reactions Analysis
Types of Reactions: Methyl 9,16-dihydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine to form esters.
Major Products Formed:
Oxidation: Formation of 9,16-dioxohexadecanoic acid.
Reduction: Formation of 9,16-dihydroxyhexadecanol.
Substitution: Formation of 9,16-dialkoxyhexadecanoate.
Scientific Research Applications
Methyl 9,16-dihydroxyhexadecanoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polyesters.
Biology: Studied for its role in the formation of plant cuticles and its potential as a biomarker for certain plant species.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of biodegradable plastics and as a component in coatings and adhesives
Mechanism of Action
The mechanism by which methyl 9,16-dihydroxyhexadecanoate exerts its effects is primarily through its ability to undergo polymerization reactions. The hydroxyl groups at the 9th and 16th positions allow for the formation of polyesters through esterification reactions. These polyesters can self-assemble into various structures, which are useful in biomedical applications such as drug delivery and tissue engineering .
Comparison with Similar Compounds
Methyl 10,16-Dihydroxyhexadecanoate
The 10,16 isomer is the most studied analog. Key differences arise from hydroxyl group positioning:
- Oligomerization Behavior: Forms polymeric fractions at pH < 5 during extraction, driven by acidic catalysis. Methyl 9,16-dihydroxyhexadecanoate likely exhibits similar instability, but the 9-hydroxyl’s proximity to the ester group may alter reaction kinetics .
- Enzymatic Polymerization: Lipase B from Candida antarctica (CAL-B) achieves 80% conversion of the 10,16 isomer to oligomers in toluene. No direct data exists for the 9,16 isomer, but enzyme specificity for hydroxyl positioning (e.g., mid-chain vs. terminal) could significantly affect reactivity .
- Physical Properties : The 10,16 isomer is a solid at room temperature, while the 9,16 isomer’s melting point is unreported. Positional differences may reduce crystallinity in the 9,16 variant due to asymmetric spacing between hydroxyls .
Shorter-Chain Dihydroxy Esters (e.g., Methyl 2-Hydroxydodecanoate)
- Reactivity: Shorter chains (C₁₂) with mid-chain hydroxyls show lower enzymatic polymerization efficiency. For example, 12-hydroxydodecanoic acid achieves a degree of polymerization (DP) of ~80 with CAL-B, compared to DP ~120 for 16-hydroxyhexadecanoic acid . This compound, with its longer chain and dual hydroxyls, may exhibit intermediate reactivity.
- Solubility: Increased hydroxyl density in this compound enhances polarity, likely reducing solubility in nonpolar solvents compared to mono-hydroxylated esters like Methyl 2-hydroxydodecanoate .
Non-Hydroxylated Esters (e.g., Methyl Hexadecanoate)
- Stability: Methyl hexadecanoate (methyl palmitate) lacks hydroxyl groups, making it resistant to oligomerization. This contrasts sharply with this compound, where hydroxyls enable polymerization but complicate storage .
- Applications: Methyl hexadecanoate is used in biofuels and lubricants, whereas dihydroxy esters are niche materials for specialty polymers .
Data Table: Comparative Analysis
Key Research Findings
- Hydroxyl Positioning: The 9-hydroxyl in this compound may hinder enzymatic polymerization compared to the 10,16 isomer due to steric effects near the ester group. This hypothesis requires experimental validation .
- Stability : Both 9,16 and 10,16 isomers require neutral pH during extraction to suppress oligomerization, suggesting shared instability mechanisms .
- Synthetic Challenges : Ethyl esters of dihydroxy acids (e.g., 10,16-DHPA) are more stable than methyl esters, hinting that alkyl chain length in esters could modulate reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
